Comparative Reactivity in Palladium-Catalyzed C-P Cross-Coupling
The reactivity of 2-Bromo-3-pyridinamine (3-amino-2-bromopyridine) in palladium-catalyzed P-C coupling has been specifically demonstrated for the synthesis of 3-amino-2-phosphonopyridines . While no direct yield comparison with other isomers is provided in the source, its successful use for this specific transformation, as opposed to other aminobromopyridines, underscores a regiochemical requirement. Its isomer, 2-amino-3-bromopyridine, is not noted for this reaction and is typically used for amination or Sonogashira couplings [1]. The reaction of 2-Bromo-3-pyridinamine under these specific conditions highlights its utility when a 3-amino substituted pyridine derivative is required.
| Evidence Dimension | Suitability for Pd-catalyzed P-C coupling |
|---|---|
| Target Compound Data | Demonstrated to undergo Pd-catalyzed P-C coupling |
| Comparator Or Baseline | 2-Amino-3-bromopyridine (CAS 13534-99-1): Typically used for C-N coupling and Sonogashira reactions [1] |
| Quantified Difference | Not quantified; qualitative difference in reaction pathway suitability |
| Conditions | Pd-catalyzed P-C coupling vs. C-N coupling / Sonogashira reaction |
Why This Matters
The specific regiochemistry of 2-Bromo-3-pyridinamine makes it the required substrate for synthesizing 3-amino-2-phosphonopyridines, a class not readily accessible from other isomers.
- [1] ChemicalBook. (n.d.). 2-Amino-3-bromopyridine (CAS 13534-99-1). View Source
